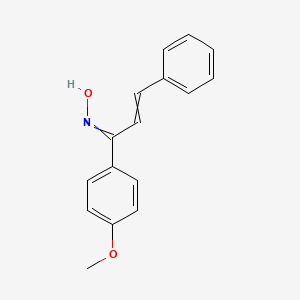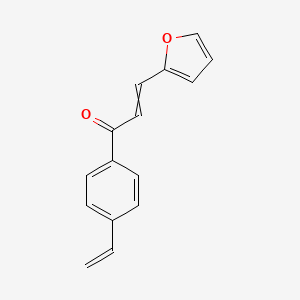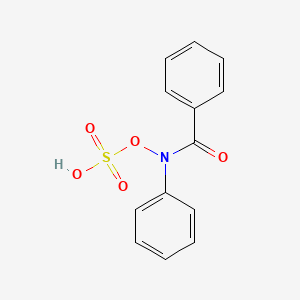
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid: is a synthetic organic compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety. This compound is notable for its unique chemical structure, which includes four chlorine atoms on the phenoxy ring, making it a highly chlorinated derivative of phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to attach the propanoic acid group. Common reagents used in this synthesis include sodium hydroxide and various alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, esterification, and hydrolysis, followed by purification through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxypropanoic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted phenoxypropanoic acids.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex organic molecules. Its highly chlorinated structure makes it a valuable intermediate in the production of herbicides and pesticides.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It is also used in research to understand the impact of chlorinated organic compounds on living organisms.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: In industry, the compound is utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated phenoxy group can bind to active sites on enzymes, inhibiting their function or altering their activity. Additionally, the propanoic acid moiety can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- 2,4-Dichlorophenoxyacetic acid
Comparison: Compared to other tetrachlorophenols, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60210-90-4 |
|---|---|
Fórmula molecular |
C9H6Cl4O3 |
Peso molecular |
303.9 g/mol |
Nombre IUPAC |
(2R)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m1/s1 |
Clave InChI |
FWKHTRLMNMHTKB-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
SMILES canónico |
CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


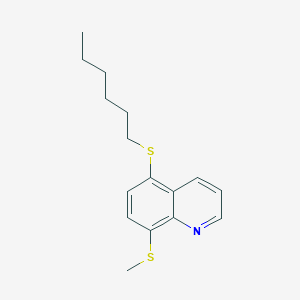
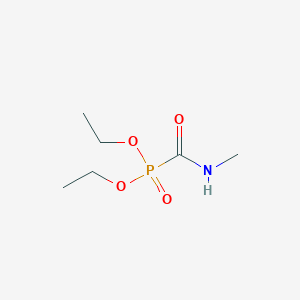

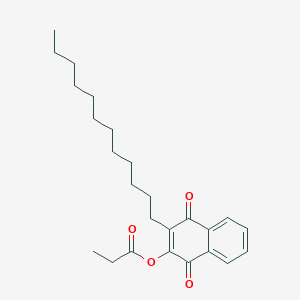
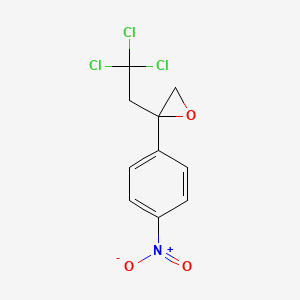
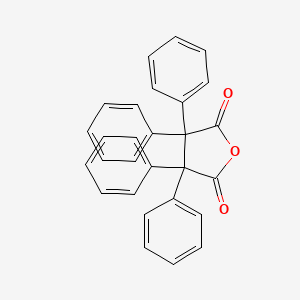
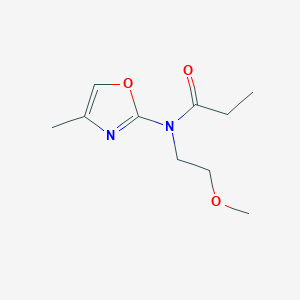
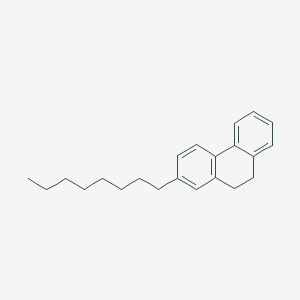
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

